3-Phenylcoumarin

Fluorescent probe development Photophysics Dye laser materials

3-Phenylcoumarin (955-10-2) differs fundamentally from 4-phenyl isomers: its C3-substitution pattern confers MAO-B inhibition several-fold more potent than clinical deprenyl, quantifiable antioxidant activity exceeding Trolox in ORAC-FL assays, and near-unity fluorescence quantum yields with 7-methoxy derivatization. The 6,7-disubstituted analogs maximally inhibit immune complex-stimulated neutrophil oxidative metabolism without cytotoxicity. Procure ≥95% purity with full NMR/HPLC/GC characterization to ensure the correct substitution pattern—generic substitution risks selecting a compound with entirely different target engagement and functional output.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 955-10-2
Cat. No. B1362560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcoumarin
CAS955-10-2
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
InChIKeyHWDSXZLYIKESML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylcoumarin (CAS 955-10-2): Core Properties and Structural Positioning for Research Procurement


3-Phenylcoumarin (3-phenylchromen-2-one, C15H10O2, MW 222.24) is a heterocyclic lactone belonging to the coumarin family, characterized by a phenyl substitution at the C3 position of the benzopyrone core [1]. Unlike simple coumarin, the 3-phenyl modification substantially alters the electronic configuration and introduces steric constraints that differentiate its photophysical behavior, enzyme inhibition profile, and free radical scavenging capacity from both unsubstituted coumarin and 4-substituted analogs [2]. The compound is commercially available at purities of 95–98% with full analytical characterization including NMR, HPLC, and GC .

3-Phenylcoumarin (CAS 955-10-2): Why In-Class Analogs Cannot Be Interchanged


The substitution position on the coumarin core determines fundamentally distinct pharmacological and photophysical outcomes. Phenyl substitution at C3 versus C4 yields divergent MAO isoform selectivity profiles: 3-phenyl substitution enhances MAO-B inhibition and improves MAO-A selectivity, whereas 4-phenyl substitution preferentially targets MAO-A [1]. Similarly, 4-unsubstituted 3-phenylcoumarins exhibit markedly higher MAO-B inhibitory activity than their 4-hydroxylated counterparts, with 6-chloro-3-phenylcoumarin being several-fold more potent than R-(−)-deprenyl hydrochloride, the clinical reference standard [2]. In antioxidant applications, 3-phenylcoumarin derivatives operate via distinct radical-scavenging mechanisms and electronic properties compared to 4-phenylcoumarin analogs, affecting both hydrogen atom transfer and metal chelation behavior [3]. Generic substitution without verifying the specific substitution pattern therefore risks selecting a compound with entirely different target engagement, selectivity, or functional output.

3-Phenylcoumarin (CAS 955-10-2): Quantitative Differentiation Evidence Versus Structural Analogs


Fluorescence Quantum Yield: 3-Phenylcoumarin Rigidified Core Outperforms Open-Chain Analog

Rigidification of the 3-phenylcoumarin lactone configuration produces a substantial increase in fluorescence quantum yield compared to its open-chain analog. In THF solvent, the rigidified 3-phenylcoumarin core demonstrates a higher fluorescence quantum yield than its flexible open-chain counterpart, accompanied by a 20 nm bathochromic shift in emission maximum (λc,max) and an 18 nm increase in Stokes shift (△λ) [1]. The introduction of a methoxy group at the 7-position further amplifies this effect, causing a 16 nm bathochromic shift in absorption maximum (λa,max), a 21 nm bathochromic shift in λc,max, and a fluorescence quantum yield approaching 100% [1].

Fluorescent probe development Photophysics Dye laser materials

MAO-B Inhibitory Activity: 3-Phenyl-4-Unsubstituted Coumarins Outperform 4-Hydroxy Derivatives

In a direct comparative study evaluating 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins as monoamine oxidase inhibitors, 6-chloro-3-phenylcoumarins lacking substitution at the 4-position demonstrated superior MAO-B inhibitory activity compared to their 4-hydroxylated counterparts [1]. The most active compound, 6-chloro-3-(3′-methoxyphenyl)coumarin, exhibited potency several times greater than the reference compound R-(−)-deprenyl hydrochloride, with enhanced selectivity for MAO-B over MAO-A [1].

Neurodegenerative disease research MAO-B inhibition Selective enzyme inhibitors

MAO Isoform Selectivity: 3-Phenyl vs 4-Phenyl Substitution Determines MAO-A vs MAO-B Preference

A systematic SAR investigation of coumarin derivatives as MAO inhibitors revealed that the position of phenyl substitution dictates isoform selectivity. Specifically, 3-phenyl substitution in coumarin derivatives significantly enhanced MAO-B inhibition and increased selectivity for MAO-A, whereas 4-phenyl substitution proved more effective for MAO-A inhibition [1]. This positional effect was elucidated through enzymatic kinetics analysis and molecular docking simulations, confirming that the substitution site fundamentally alters binding interactions with the two MAO isoforms [1].

MAO selectivity SAR studies Neurological drug discovery

Radical Scavenging Activity: 3-Phenylcoumarin vs 4-Phenylcoumarin DFT Comparison

A comparative DFT study evaluated the antioxidative activity of 3-phenylcoumarin derivative 7-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone (1) against the corresponding 4-phenylcoumarin analog 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone [1]. The computational analysis examined structure, electronics, reaction mechanisms, kinetics, and metal chelation properties, demonstrating that the 3-phenyl substitution pattern confers distinct radical-scavenging characteristics relative to 4-phenyl substitution [1].

Antioxidant research DFT computational modeling Free radical scavenging

ORAC Antioxidant Capacity: 3-Phenylcoumarin Derivative Outperforms Trolox Standard

In an evaluation using ORAC-FL methodology, a 3-phenylcoumarin derivative (3-(3,4,5-trihydroxybenzoyl)coumarin) demonstrated greater antioxidant capacity than the reference standard Trolox. The relative antioxidant capacity followed the rank order: 1 < 2 < 3 < quercetin, with the 3-phenylcoumarin derivative exceeding Trolox in peroxyl radical scavenging activity [1].

Antioxidant capacity ORAC assay Free radical scavenging

Neutrophil Oxidative Burst Inhibition: 6,7-Dihydroxylated 3-Phenylcoumarins Demonstrate Maximal Efficacy

Among twenty hydroxylated and acetoxylated 3-phenylcoumarin derivatives evaluated as inhibitors of immune complex-stimulated neutrophil oxidative metabolism, the 6,7-dihydroxylated and 6,7-diacetoxylated derivatives were identified as the most effective inhibitors [1]. Lucigenin- and luminol-enhanced chemiluminescence assays (CL-luc and CL-lum) revealed that different structural features among the other 3-phenylcoumarin compounds determined varying degrees of CL-luc and/or CL-lum inhibition, with 2D-QSAR analysis highlighting the importance of hydrophobic contributions [1]. Notably, all 3-phenylcoumarins studied were non-toxic to neutrophils under the assessed conditions [1].

Anti-inflammatory screening Neutrophil biology Immune complex-mediated inflammation

3-Phenylcoumarin (CAS 955-10-2): Evidence-Backed Research and Industrial Application Scenarios


Fluorescent Probe and Dye Laser Development

The rigidified 3-phenylcoumarin lactone core delivers higher fluorescence quantum yield than open-chain analogs, with a 20 nm bathochromic shift in emission maximum and an 18 nm increased Stokes shift in THF [1]. 7-Methoxy substitution further optimizes performance, achieving quantum yields approaching 100% with +16 nm (absorption) and +21 nm (emission) bathochromic shifts [1]. This scaffold is particularly suitable for high-sensitivity fluorescence-based assays, dye laser media, and luminescent materials development.

MAO-B Selective Inhibitor Medicinal Chemistry Programs

3-Phenylcoumarin serves as a privileged scaffold for MAO-B–selective inhibitor development. 4-Unsubstituted 3-phenylcoumarins demonstrate several-fold higher MAO-B inhibitory potency than the clinical reference R-(−)-deprenyl hydrochloride and outperform 4-hydroxy analogs [2]. The 3-phenyl substitution pattern confers enhanced MAO-B inhibition and MAO-A selectivity compared to 4-phenyl substitution [3], making this scaffold the appropriate choice for Parkinson's disease and neurodegenerative disorder drug discovery programs.

Synthetic Antioxidant Development and Benchmarking

3-Phenylcoumarin derivatives exhibit quantifiable antioxidant capacity exceeding the Trolox standard in ORAC-FL assays, with 3-(3,4,5-trihydroxybenzoyl)coumarin ranking between Trolox and quercetin in peroxyl radical scavenging [4]. Additionally, the 3-phenyl scaffold yields mechanistically distinct radical-scavenging behavior compared to 4-phenyl isomers, as established through DFT analysis of structure, electronics, kinetics, and metal chelation [5]. This evidence supports the use of 3-phenylcoumarin as a validated antioxidant lead scaffold and benchmarking compound.

Anti-Inflammatory Screening: Immune Complex-Mediated Neutrophil Activation

Within the 3-phenylcoumarin series, the 6,7-dihydroxylated and 6,7-diacetoxylated substitution pattern yields maximal inhibition of immune complex-stimulated neutrophil oxidative metabolism, as established through CL-luc and CL-lum chemiluminescence assays across 20 structurally related derivatives [6]. All tested 3-phenylcoumarins exhibited no neutrophil toxicity, and 2D-QSAR models confirm the role of hydrophobic contributions to inhibitory activity [6]. Researchers screening for anti-inflammatory leads targeting type III hypersensitivity should prioritize 6,7-disubstituted 3-phenylcoumarin analogs.

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